4-溴-2-甲基-N-丙基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

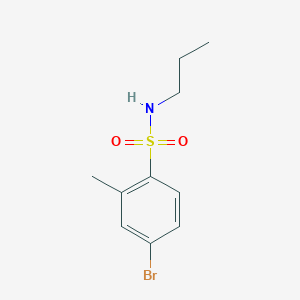

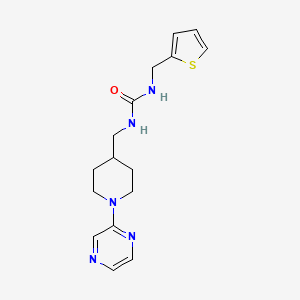

4-Bromo-2-methyl-N-propylbenzenesulfonamide is a chemical compound with the CAS Number: 1873336-36-7 . Its linear formula is C10H14BrNO2S .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methyl-N-propylbenzenesulfonamide is represented by the formula C10H14BrNO2S . The molecular weight of this compound is 292.19 .科学研究应用

合成和化学性质

Qiu等人(2009年)的研究着眼于2-氟-4-溴联苯的实用合成,这是制造氟比派芬的关键中间体,展示了合成溴化化合物用于制药应用时所面临的挑战和创新(Qiu, Gu, Zhang, & Xu, 2009)。这项研究强调了开发高效实用的生产溴化中间体方法的重要性,这可能与4-溴-2-甲基-N-丙基苯磺酰胺的合成和应用相关。

环境存在和毒理学

对室内空气、灰尘、消费品和食品中溴化阻燃剂的存在和潜在风险进行了回顾,包括新型溴化化合物,呼吁加强对它们的环境命运和毒性的研究(Zuiderveen, Slootweg, & de Boer, 2020)。这一全面回顾表明了溴化化合物的环境持久性和健康影响,这可能延伸到类似4-溴-2-甲基-N-丙基苯磺酰胺的物质。

相关化合物的健康影响

对多溴二苯并对二氧杂环戊二烷(PBDDs)和二苯并呋喃(PBDFs)的健康影响进行了评估,表明它们与氯化对应物具有类似的毒性特征,并强调了对溴化化合物健康影响的进一步研究的必要性(Mennear & Lee, 1994)。这表明了溴化化合物的健康影响,可能包括4-溴-2-甲基-N-丙基苯磺酰胺,需要仔细审查。

先进材料和药物化学

Kaneda(2020年)回顾了含氨基苯磺酰胺的新型环状化合物的合成,强调了磺酰胺衍生物在制药和有机合成中的作用(Kaneda, 2020)。这篇综述强调了磺酰胺衍生物在开发功能分子中的多功能性,这可能与4-溴-2-甲基-N-丙基苯磺酰胺在各种化学和制药背景中的应用和功能化相关。

作用机制

Target of Action

The primary targets of 4-Bromo-2-methyl-N-propylbenzenesulfonamide are anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various physiological processes, including pH regulation and folic acid synthesis, respectively .

Mode of Action

4-Bromo-2-methyl-N-propylbenzenesulfonamide interacts with its targets through a mechanism known as competitive inhibition . This means that the compound competes with the substrate for the active site of the enzyme, thereby inhibiting the enzyme’s activity . This results in a decrease in the rate of reaction catalyzed by the enzyme .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can lead to a decrease in the rate of carbon dioxide transport from tissues to the lungs . On the other hand, the inhibition of dihydropteroate synthetase can lead to a decrease in the synthesis of folic acid, which is essential for DNA synthesis .

Pharmacokinetics

Like other sulfonamides, it is expected to have good oral absorption and wide distribution in the body

Result of Action

The molecular and cellular effects of 4-Bromo-2-methyl-N-propylbenzenesulfonamide’s action are primarily related to its inhibitory effects on its target enzymes. By inhibiting carbonic anhydrase, it can affect pH regulation in the body . By inhibiting dihydropteroate synthetase, it can affect DNA synthesis, potentially leading to a decrease in bacterial growth .

属性

IUPAC Name |

4-bromo-2-methyl-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-3-6-12-15(13,14)10-5-4-9(11)7-8(10)2/h4-5,7,12H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGXFMLNBLRKIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C=C(C=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-BRomo-2-methyl-N-propylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-allyl-5,7-dioxo-2-piperidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2395647.png)

![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2395649.png)

![Ethyl 2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2395659.png)

![3,4-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2395660.png)

![1-benzyl-N-cyclopentyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2395661.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2395665.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2395666.png)